molecular formula MoORb B14769105 CID 71317305

CID 71317305

Cat. No.: B14769105
M. Wt: 197.42 g/mol
InChI Key: UYJULNCZKWJNDY-UHFFFAOYSA-N
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Description

CID 71317305 (Chemical Identifier 71317305) is a unique compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For instance, CID-based analyses often prioritize structural features, physicochemical properties, and bioactivity profiles, as seen in studies of betulin derivatives (e.g., CID 72326, CID 64971) and oscillatoxin analogs (e.g., CID 101283546, CID 156582093) . These compounds are typically evaluated using techniques such as LC-ESI-MS for structural elucidation and bioactivity assays for functional insights .

Properties

Molecular Formula

MoORb

Molecular Weight

197.42 g/mol

InChI

InChI=1S/Mo.O.Rb

InChI Key

UYJULNCZKWJNDY-UHFFFAOYSA-N

Canonical SMILES

O=[Mo].[Rb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71317305 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

CID 71317305 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71317305 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71317305 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve techniques such as molecular docking, enzyme assays, and cellular studies to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 71317305 likely belongs to a broader chemical class, such as steroids, terpenoids, or heterocyclic derivatives, based on PubChem’s classification framework. For comparison:

Compound PubChem CID Core Structure Functional Groups Bioactivity
Betulin 72326 Pentacyclic triterpenoid Hydroxyl, alkene Antiviral, anti-inflammatory
3-O-Caffeoyl Betulin 10153267 Betulin + caffeoyl moiety Ester, phenolic hydroxyl Enhanced cytotoxicity
Oscillatoxin D 101283546 Macrocyclic polyketide Lactone, hydroxyl Cytotoxic, ion channel modulation
Irbesartan 3749 Biphenyltetrazole Tetrazole, carbonyl Antihypertensive (ARB inhibitor)

Structural comparisons emphasize functional group diversity and scaffold modifications that influence bioactivity. For example, betulin derivatives (CID 72326, CID 10153267) show that esterification or glycosylation enhances solubility and target specificity . Similarly, oscillatoxin analogs (CID 101283546) highlight the role of macrocyclic lactones in ion channel interactions .

Physicochemical Properties

Hypothetical properties for this compound can be extrapolated from structurally related compounds. For instance:

Property This compound (Predicted) Betulin (CID 72326) Irbesartan (CID 3749) Oscillatoxin D (CID 101283546)
Molecular Weight ~400–500 g/mol 442.7 g/mol 428.5 g/mol 792.9 g/mol
LogP (Lipophilicity) 3.5–5.0 8.3 5.9 4.2
Solubility (Water) Low Insoluble 0.03 mg/mL Insoluble
Hydrogen Bond Donors 2–4 2 4 6

Lipophilicity (LogP) and solubility are critical for bioavailability. Betulin’s high LogP (8.3) correlates with poor aqueous solubility, necessitating formulation adjustments for therapeutic use . In contrast, irbesartan (CID 3749) balances moderate LogP (5.9) with acceptable solubility, enabling oral bioavailability .

Functional and Bioactivity Comparisons

Enzyme Inhibition and Target Binding

This compound may share inhibitory mechanisms with compounds like ginkgolic acid (CID 5469634) or betulinic acid (CID 64971), which modulate enzymes such as cytochrome P450 or Nrf2 . For example:

  • Betulinic acid (CID 64971) : Inhibits topoisomerase I (IC₅₀ = 2.1 µM) and HIV-1 protease (IC₅₀ = 5 µM) .

Therapeutic Potential

While direct data for this compound are absent, analogs like irbesartan (CID 3749) and oscillatoxin D (CID 101283546) highlight diverse applications:

  • Irbesartan : Angiotensin II receptor blocker (ARB) used in hypertension management .
  • Oscillatoxin D : Cytotoxic agent targeting ion channels in cancer cells .

Methodological Insights for Comparison

Studies on this compound would require:

Structural Elucidation : LC-ESI-MS and NMR for functional group identification .

Bioactivity Profiling : High-throughput screening against targets like kinases, GPCRs, or ion channels .

ADMET Prediction : Tools like SwissADME to estimate absorption, metabolism, and toxicity .

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